N-(2-fluorobenzyl)pentan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

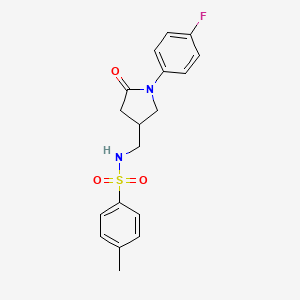

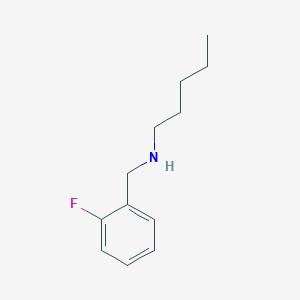

“N-(2-fluorobenzyl)pentan-1-amine” is a chemical compound with the formula C12H18FN and a molecular weight of 195.28 . It is used for research purposes and is available for purchase from various suppliers .

Molecular Structure Analysis

The molecular structure of “N-(2-fluorobenzyl)pentan-1-amine” can be represented by the SMILES notation: CCCCCNCC1=C(C=CC=C1)F . This indicates that the molecule consists of a pentyl chain (CCCCC) attached to a nitrogen atom (N), which is connected to a 2-fluorobenzyl group (CC1=C(C=CC=C1)F).Applications De Recherche Scientifique

Corrosion Inhibition

N-(2-fluorobenzyl)pentan-1-amine derivatives, specifically N,N-pentane-2,4-diylidenedipyridin-4-amine (NDSI) and its variants, have demonstrated significant potential in corrosion inhibition. These compounds have been investigated for their effectiveness in preventing the acid dissolution of carbon steel in hydrochloric acid solution. Techniques such as gravimetric measurements, polarization, and electrochemical impedance spectroscopy (EIS) have been employed to study the impact of these inhibitors, indicating their strong inhibitory action and adherence to the Langmuir adsorption isotherm (Negm et al., 2012).

Synthesis of Novel Chemical Moieties

The compound has also been used in the synthesis of new and interesting building blocks in medicinal chemistry. A notable example is the expedient synthesis of 3-fluorobicyclo[1.1.1]pentan-1-amine, achieved through the employment of radical fluorination. This approach is part of a broader effort to explore novel chemical spaces for medicinal applications (Goh & Adsool, 2015).

Alternative Routes in Medicinal Chemistry

From a medicinal chemistry perspective, bicyclo[1.1.1]pentan-1-amine, a related compound, serves as a critical moiety. Its synthesis has been a subject of interest, with efforts to establish a flexible and scalable alternative for its production. For instance, the reduction of 1-azido-3-iodobicyclo[1.1.1]pentane offers a versatile route to this amine (Goh et al., 2014).

High-Pressure Reactions for Analogues

In the field of organic synthesis, N-p-fluorobenzyl-2-chlorobenzimidazole, a compound closely related to N-(2-fluorobenzyl)pentan-1-amine, has been used under hyperbaric conditions with various amines. This method enables the efficient production of astemizole, norastemizole, and related analogues, showcasing the versatility of this compound in synthesizing complex molecules (Barrett & Kerr, 1999).

Kinetic and Thermodynamic Studies

Furthermore, kinetic and thermodynamic studies have been conducted on n-pentane adsorption on activated carbons, which is relevant to understanding the behavior of similar compounds in various applications, including environmental and industrial processes (Carvajal-Bernal et al., 2020).

Propriétés

IUPAC Name |

N-[(2-fluorophenyl)methyl]pentan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18FN/c1-2-3-6-9-14-10-11-7-4-5-8-12(11)13/h4-5,7-8,14H,2-3,6,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAPWIPSINYZNQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNCC1=CC=CC=C1F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxyphenyl)thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B3002954.png)

![N-[(3-chlorophenyl)methyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide](/img/structure/B3002955.png)

![3-((4-phenyl-5-((pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3002957.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)tetrahydrofuran-2-carboxamide](/img/structure/B3002959.png)

![5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N-[(dimethylamino)methylene]-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B3002960.png)

![4-(3,5-Dimethylpyrazol-1-yl)-2-methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B3002963.png)

![2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide](/img/structure/B3002966.png)

![N-(2-ethylphenyl)-2-{2-[(2-methoxyphenoxy)methyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B3002974.png)

![2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide](/img/structure/B3002976.png)